Cas no 91271-82-8 (1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine)
1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine Chemical and Physical Properties
Names and Identifiers
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- 2-Morpholin-4-ylmethylbenzylamine
- [2-(morpholin-4-ylmethyl)phenyl]methanamine
- 1-[2-(morpholin-4-ylmethyl)phenyl]methanamine
- 2-Morpholin-4-ylmethyl-benzylamine
- 1-[2-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYLAMINE
- TIMTEC-BB SBB011150
- 1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine
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- MDL: MFCD06655814
- Inchi: 1S/C12H18N2O/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2
- InChI Key: NMFAEZHWSZZJOA-UHFFFAOYSA-N
- SMILES: O1CCN(CC2C=CC=CC=2CN)CC1
Computed Properties
- Exact Mass: 206.14200
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
Experimental Properties
- Boiling Point: 318.4°C at 760 mmHg
- PSA: 38.49000
- LogP: 1.61570
1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine Security Information
- Hazard Statement: H302
- Hazardous Material transportation number:UN 2735
- Hazard Category Code: R22;R34
- Safety Instruction: S23; S26; S36/37/39; S45
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Hazardous Material Identification:
- Risk Phrases:R22; R34
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine Pricemore >>
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| Fluorochem | 059172-10g |
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91271-82-8 | 95% | 10g |
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| Alichem | A449036852-25g |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M841428-1g |
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| Chemenu | CM163452-1g |
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$119 | 2021-08-05 | |
| Chemenu | CM163452-5g |
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| Chemenu | CM163452-10g |
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$559 | 2021-08-05 |
1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine Suppliers
1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine
Chemical Profile of 1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine (CAS No. 91271-82-8)
1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine, identified by its Chemical Abstracts Service (CAS) number 91271-82-8, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a complex aromatic and morpholine-based structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The unique arrangement of functional groups within its molecular framework positions it as a candidate for further exploration in synthetic chemistry and biological activity studies.
The molecular structure of 1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine consists of a phenyl ring substituted with a morpholine moiety at the 2-position, connected via a methanamine group. This configuration imparts specific electronic and steric properties that make it an intriguing subject for research. The presence of the morpholine ring, known for its ability to enhance solubility and metabolic stability, suggests that this compound may exhibit favorable pharmacokinetic profiles when incorporated into drug candidates.
In recent years, there has been growing interest in the development of novel compounds with enhanced binding affinity and selectivity for biological targets. The morpholine scaffold, in particular, has been widely utilized in the design of small-molecule drugs due to its versatility and biocompatibility. The synthesis of 1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine represents a step forward in exploring such scaffolds for therapeutic applications.
Current research in medicinal chemistry increasingly emphasizes the importance of rational drug design, leveraging computational methods and high-throughput screening to identify promising candidates. The structural features of 1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine make it a suitable candidate for these approaches. By modulating the substituents on the phenyl ring and morpholine moiety, chemists can fine-tune the compound's properties to optimize its biological activity.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. In drug discovery, intermediate compounds like 1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine are often used to develop libraries of derivatives that can be screened for specific biological functions. The morpholine group provides a versatile handle for further chemical modifications, allowing researchers to explore a wide range of pharmacological profiles.
The synthesis of 1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions are commonly employed to construct the aromatic core, while nucleophilic substitution reactions are used to introduce the morpholine moiety. These synthetic strategies align with modern trends in organic chemistry, which prioritize efficiency and sustainability.
From a computational chemistry perspective, the molecular dynamics and quantum mechanical properties of 1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine have been extensively studied using advanced modeling techniques. These studies aim to elucidate how the compound interacts with biological targets at the atomic level. By understanding these interactions, researchers can predict and enhance the compound's pharmacological efficacy.
The potential applications of 1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool in materials science, where it could be used to develop novel polymers or functional materials with specific properties. Additionally, its role as an intermediate in synthetic chemistry underscores its importance in industrial applications where precise molecular control is essential.
In conclusion, 1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine (CAS No. 91271-82-8) represents a promising compound with diverse applications in pharmaceuticals and materials science. Its complex structure and functional groups offer opportunities for further exploration through both experimental synthesis and computational modeling. As research continues to advance, compounds like this will play an increasingly critical role in developing innovative solutions across multiple scientific disciplines.
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